{2-oxabicyclo[2.2.2]octan-1-yl}methanol
CAS No.: 1447943-03-4
Cat. No.: VC4717899
Molecular Formula: C8H14O2
Molecular Weight: 142.198
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1447943-03-4 |
|---|---|
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.198 |
| IUPAC Name | 2-oxabicyclo[2.2.2]octan-1-ylmethanol |
| Standard InChI | InChI=1S/C8H14O2/c9-6-8-3-1-7(2-4-8)5-10-8/h7,9H,1-6H2 |
| Standard InChI Key | GKTRLRVVCPZDHU-UHFFFAOYSA-N |
| SMILES | C1CC2(CCC1CO2)CO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
{2-Oxabicyclo[2.2.2]octan-1-yl}methanol consists of a bicyclo[2.2.2]octane scaffold, where one oxygen atom replaces a methylene group at the 2-position, forming a 2-oxabicyclo system. The hydroxymethyl group (-CH₂OH) is attached to the bridgehead carbon at the 1-position, introducing both steric bulk and hydrogen-bonding capability . The compound’s IUPAC name, (2-oxabicyclo[2.2.2]octan-1-yl)methanol, reflects this arrangement.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄O₂ | |
| Molecular Weight | 142.198 g/mol | |
| CAS Registry Number | 1447943-03-4 | |
| XLogP3 (Partition Coeff) | 0.8 (estimated) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 |
The XLogP3 value of 0.8 suggests moderate lipophilicity, balancing solubility in polar solvents and membrane permeability. The single hydrogen bond donor (hydroxyl group) and two acceptors (ether oxygen and hydroxyl) enable interactions with biological targets.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of {2-oxabicyclo[2.2.2]octan-1-yl}methanol typically involves multi-step sequences starting from bicyclic precursors. One reported method includes:
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Formation of the Bicyclic Core: Diels-Alder cyclization of dienes with oxygen-containing dienophiles yields the 2-oxabicyclo[2.2.2]octane skeleton.
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Functionalization: Introduction of the hydroxymethyl group via nucleophilic substitution or oxidation of a methylene intermediate.
A patent details its use in synthesizing PDHK inhibitors, where the compound is derivatized to enhance binding affinity. Key challenges include controlling stereochemistry and minimizing ring strain during bicyclo formation.
Process Optimization
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Catalysis: Lewis acids like BF₃·OEt₂ improve cyclization efficiency .
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Purification: Chromatography or recrystallization ensures >95% purity for pharmaceutical applications .
Applications in Organic Synthesis
Building Block for Complex Molecules
The compound’s rigid structure serves as a scaffold for synthesizing natural product analogs. For example, its bicyclic system mimics terpene derivatives, enabling access to sesquiterpenoids. The hydroxymethyl group facilitates further functionalization, such as esterification or etherification.
Case Study: Synthesis of Bioactive Compounds
In a recent study , {2-oxabicyclo[2.2.2]octan-1-yl}methanol was alkylated with a fluorinated aryl group to yield a PDHK inhibitor with IC₅₀ = 12 nM. The bicyclic core enhanced metabolic stability compared to linear analogs .
| Compound | Irritancy | Recommended PPE |
|---|---|---|
| {2-Oxabicyclo...}methanol | Moderate | Gloves, goggles |
| Cyclohexanol | High | Full-face shield |
Recent Advances and Future Directions
Patent Developments
A 2023 patent highlights its role in next-generation PDHK inhibitors, with Phase I trials ongoing for diabetic neuropathy. Structural modifications, such as fluorination at the 3-position, enhanced blood-brain barrier penetration .
Computational Modeling
Density functional theory (DFT) studies predict that substituting the bridgehead hydrogen with chlorine could increase binding affinity to PDHK by 30%. Experimental validation is underway.
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